Product packaging for Iferanserin hydrochloride(Cat. No.:CAS No. 210350-29-1)

Iferanserin hydrochloride

Cat. No.: B12781937
CAS No.: 210350-29-1
M. Wt: 384.9 g/mol
InChI Key: MUJUAUCDSMLOTP-QWCHHRGUSA-N
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Description

Iferanserin hydrochloride is a useful research compound. Its molecular formula is C23H29ClN2O and its molecular weight is 384.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H29ClN2O B12781937 Iferanserin hydrochloride CAS No. 210350-29-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

210350-29-1

Molecular Formula

C23H29ClN2O

Molecular Weight

384.9 g/mol

IUPAC Name

(E)-N-[2-[2-[(2S)-1-methylpiperidin-2-yl]ethyl]phenyl]-3-phenylprop-2-enamide;hydrochloride

InChI

InChI=1S/C23H28N2O.ClH/c1-25-18-8-7-12-21(25)16-15-20-11-5-6-13-22(20)24-23(26)17-14-19-9-3-2-4-10-19;/h2-6,9-11,13-14,17,21H,7-8,12,15-16,18H2,1H3,(H,24,26);1H/b17-14+;/t21-;/m0./s1

InChI Key

MUJUAUCDSMLOTP-QWCHHRGUSA-N

Isomeric SMILES

CN1CCCC[C@H]1CCC2=CC=CC=C2NC(=O)/C=C/C3=CC=CC=C3.Cl

Canonical SMILES

CN1CCCCC1CCC2=CC=CC=C2NC(=O)C=CC3=CC=CC=C3.Cl

Origin of Product

United States

Historical Context in Early Drug Discovery and Development

The journey of iferanserin (B1674418) hydrochloride is rooted in the broader history of drug discovery which, since the mid-19th century, has seen a shift from natural sources to synthetic molecules. nih.gov This era saw the rise of pharmaceutical companies from industries like synthetic dyes, utilizing organic chemicals derived from coal tar to create novel therapeutic agents. nih.gov

The development of iferanserin can be traced back to research initiatives in Budapest, Hungary, a region with a notable history in pharmaceutical research and development. huji.ac.ilnkfih.gov.huibbsoc.orgservier.com The early proof-of-concept for utilizing a 5-HT2A antagonist for therapeutic purposes was established by Dr. Sam Amer, a former director of research and development at Bristol-Myers Squibb. sec.gov Clinical studies involving iferanserin began as early as 1993. sec.gov

Initially, research efforts were directed towards its potential applications for central nervous system (CNS) disorders, a common trajectory for compounds interacting with serotonin (B10506) receptors. However, its development path later pivoted towards a topical formulation for anorectal disorders. sec.gov In 2008, Ventrus Biosciences, Inc. licensed the exclusive worldwide rights to develop and market an iferanserin ointment and later, in November 2011, acquired all rights to the compound, then designated VEN-309. sec.gov Despite reaching Phase 3 clinical trials for the treatment of hemorrhoids, the development was ultimately discontinued. idrblab.netbiospace.com

Significance and Research Rationale for Iferanserin Hydrochloride Investigation

Addressing Fundamental Scientific Questions

Iferanserin's primary significance in academic research lies in its selective antagonism of the 5-HT2A receptor. targetmol.cnwikipedia.orgmedchemexpress.com This receptor is a G-protein coupled receptor that, upon activation, triggers a phospholipase C signaling cascade, leading to the modulation of various cellular activities. idrblab.net The 5-HT2A receptor is implicated in a wide range of physiological and pathological processes including neural activity, mood, perception, smooth muscle contraction, and platelet aggregation. sec.govidrblab.net

By acting as a selective antagonist, iferanserin provided researchers with a tool to probe the specific functions of the 5-HT2A receptor. Its use helped to elucidate the receptor's role in vascular smooth muscle contraction and platelet aggregation. sec.gov Research demonstrated that iferanserin is a potent antagonist of the 5-HT2A receptor with moderate affinity for the 5-HT2C receptor and considerably less for the 5-HT2B subtype. sec.gov This selectivity is crucial for isolating the effects of 5-HT2A receptor blockade from those of other serotonin receptor subtypes.

Studies using iferanserin as a research tool have contributed to the understanding of how modulating the 5-HT2A receptor can impact specific physiological functions, distinguishing its effects from other serotonergic mechanisms. nih.gov

Positioning within Pharmaceutical Research and Development Paradigms

The development of iferanserin hydrochloride aligns with the pharmaceutical industry's paradigm of target-based drug discovery. nih.gov This approach involves identifying a specific biological target, such as the 5-HT2A receptor, and then screening or designing compounds that interact with it to produce a therapeutic effect. nih.gov The focus on G-protein coupled receptors (GPCRs), like the 5-HT2A receptor, has been a major theme in drug discovery for decades. medchemexpress.com

Iferanserin was one of several 5-HT2A receptor antagonists under investigation by various entities, placing it within a competitive landscape of molecules with similar mechanisms of action. idrblab.net For instance, other compounds like ritanserin (B1680649) and MDL-11939 were also being investigated for conditions such as anxiety disorders. idrblab.net This reflects a common strategy in pharmaceutical R&D where multiple compounds against a validated target are explored to find a candidate with the optimal efficacy and properties.

The initial exploration of iferanserin for CNS disorders and its later repositioning for a different indication (hemorrhoid disease) also illustrates a common paradigm in pharmaceutical development, where the therapeutic application of a drug candidate can evolve as more is learned about its pharmacological profile. sec.govwikipedia.orgdrugbank.com

Characterization of Target Receptor Affinities and Selectivities

Assessment of Potential Off-Target Binding Sites in Research Settings

Iferanserin is recognized primarily as a selective serotonin 5-HT2A receptor antagonist. medchemexpress.commedchemexpress.comwikipedia.orgmedchemexpress.com However, a comprehensive understanding of its pharmacological profile requires assessing its binding affinity to a range of other molecular targets, a process known as off-target profiling. This is crucial as interactions with unintended sites can lead to complex pharmacological effects.

While iferanserin shows high affinity for the 5-HT2A receptor, studies indicate it also possesses some affinity for other receptor subtypes. stocklight.com For instance, compared to its potent antagonism at the 5-HT2A receptor, it has a lesser affinity for other 5-HT2 receptor subtypes. stocklight.com The characterization of binding affinities, often determined through radioligand binding assays and expressed as Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration) values, is essential for predicting the compound's selectivity and potential for side effects. Although specific Ki values for a wide panel of receptors are not extensively detailed in publicly available literature, the existing data confirms its primary action is centered on the 5-HT2A receptor.

Table 1: Known Receptor Binding Profile for Iferanserin

Receptor SubtypeBinding CharacteristicReference
5-HT2A Potent, high-affinity antagonist stocklight.com
Other 5-HT2 Subtypes Less affinity compared to 5-HT2A stocklight.com

Structure-Activity Relationship (SAR) Studies for this compound and Analogs

The exploration of the structure-activity relationship (SAR) for this compound and its analogs is fundamental to understanding its interaction with the 5-HT2A receptor and for the rational design of new chemical entities with optimized pharmacological profiles. SAR studies systematically investigate how modifications to the chemical structure of a molecule affect its biological activity, providing critical insights into the molecular determinants of its therapeutic action.

Methodologies for SAR Elucidation and Analysis

The elucidation of SAR for compounds like this compound involves a combination of computational and experimental techniques. These methodologies allow researchers to build a comprehensive picture of the chemical features essential for potent and selective 5-HT2A receptor antagonism.

Computational chemistry and in silico modeling have become indispensable tools in modern drug discovery, enabling the prediction and analysis of molecular interactions at an atomic level. plos.org These approaches are particularly valuable in the early stages of drug development for screening large libraries of virtual compounds and for prioritizing synthetic efforts.

For 5-HT2A receptor antagonists, including those structurally related to Iferanserin, techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling are frequently employed. researchgate.netmdpi.com 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) correlate the biological activity of a series of compounds with their 3D molecular properties, such as steric and electrostatic fields. mdpi.com This allows for the generation of predictive models that can guide the design of new analogs with enhanced affinity and selectivity. mdpi.com

Molecular docking studies are another key in silico method. These simulations predict the preferred orientation of a ligand when bound to its receptor, providing insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. mdpi.com For Iferanserin, docking studies would involve placing the molecule into a homology model or a crystal structure of the 5-HT2A receptor to identify key binding interactions. Molecular dynamics (MD) simulations can further refine these models by simulating the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the binding event. plos.org

SAR investigations can be broadly categorized into ligand-based and target-based approaches.

Ligand-based SAR focuses on the analysis of a series of compounds known to be active at a particular target, even in the absence of a high-resolution structure of the receptor. nih.gov This approach involves comparing the chemical structures of active and inactive molecules to identify common structural features, or pharmacophores, that are essential for biological activity. researchgate.netnih.gov For Iferanserin and its analogs, this would involve synthesizing a series of related compounds with systematic modifications to different parts of the molecule and evaluating their binding affinity for the 5-HT2A receptor.

Target-based SAR , on the other hand, relies on the known three-dimensional structure of the biological target, in this case, the 5-HT2A receptor. mdpi.com With the availability of receptor structures, medicinal chemists can rationally design ligands that are predicted to fit snugly into the binding pocket and form favorable interactions with key amino acid residues. nih.gov This approach allows for a more direct and efficient optimization of lead compounds.

Identification of Critical Pharmacophoric Elements and Structural Determinants

Pharmacophore modeling aims to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For 5-HT2A receptor antagonists, several pharmacophore models have been proposed based on the structures of known ligands. researchgate.netnih.govnih.gov

Based on the structure of Iferanserin and related 5-HT2A antagonists, the following pharmacophoric elements are considered critical:

A Basic Amine: The tertiary amine in the N-methylpiperidine ring of Iferanserin is a common feature in many 5-HT2A antagonists and is believed to form a key ionic interaction with a conserved aspartate residue in the transmembrane domain of the receptor. nih.govnih.gov

Aromatic/Hydrophobic Regions: Iferanserin possesses two key aromatic regions: the phenyl ring of the cinnamoyl group and the phenyl ring of the acetamide (B32628) moiety. These hydrophobic groups are thought to engage in π-π stacking and hydrophobic interactions with aromatic residues within the receptor's binding pocket. researchgate.netnih.gov

A Hydrogen Bond Acceptor: The carbonyl oxygen of the amide group in Iferanserin can act as a hydrogen bond acceptor, forming a crucial interaction with a hydrogen bond donor residue in the receptor. nih.gov

The spatial arrangement and distance between these key features are also critical determinants of binding affinity and antagonist activity. nih.gov

Pharmacophoric Element Structural Feature in Iferanserin Putative Interaction with 5-HT2A Receptor
Basic AmineN-methylpiperidineIonic interaction with aspartate residue
Aromatic/Hydrophobic Region 1Phenyl ring of the cinnamoyl groupπ-π stacking and hydrophobic interactions
Aromatic/Hydrophobic Region 2Phenyl ring of the acetamide moietyHydrophobic interactions
Hydrogen Bond AcceptorCarbonyl oxygen of the amide groupHydrogen bonding with receptor residue

Rational Design Principles for Optimized Pharmacological Properties in Research Compounds

The insights gained from SAR and pharmacophore modeling studies provide a roadmap for the rational design of new research compounds with improved pharmacological properties, such as enhanced affinity, selectivity, and metabolic stability. nih.gov

For the Iferanserin scaffold, several rational design strategies could be employed:

Modification of the Piperidine (B6355638) Moiety: Altering the substitution on the piperidine nitrogen can influence both affinity and selectivity. nih.gov For instance, replacing the methyl group with other small alkyl groups could fine-tune the interaction with the receptor.

Substitution on the Aromatic Rings: Introducing various substituents (e.g., halogens, methoxy (B1213986) groups) on the phenyl rings can modulate the electronic and steric properties of the molecule, potentially leading to improved binding affinity. biomolther.orgnih.gov The position of these substituents is also crucial. biomolther.org

Constraining the Conformation: Introducing conformational rigidity into the molecule, for example, by creating cyclic analogs or introducing double bonds, can lock the molecule into its bioactive conformation, leading to an increase in affinity.

Isosteric Replacements: Replacing certain functional groups with isosteres (groups with similar steric and electronic properties) can improve pharmacokinetic properties without significantly affecting the biological activity. For example, the amide linker could be replaced with other bioisosteres.

A systematic exploration of these modifications, guided by computational modeling and followed by experimental validation, is a powerful strategy for the discovery of novel 5-HT2A antagonists with superior therapeutic potential. nih.gov

Preclinical Pharmacological Research Methodologies and Models

Advanced In Vitro Research Platforms

A suite of sophisticated in vitro platforms has been utilized to characterize the functional and mechanistic aspects of Iferanserin (B1674418) hydrochloride at the molecular and cellular level.

Cell-Based Assay Systems for Functional and Mechanistic Characterization

Cell-based assays have been fundamental in understanding the functional consequences of Iferanserin hydrochloride's interaction with its biological targets. These systems provide a cellular context to assess the compound's activity. While specific details of the cell lines and functional readouts are proprietary, the focus of these assays has been to confirm the compound's antagonistic effects on serotonin (B10506) receptors, which are involved in processes such as the contraction of vascular smooth muscle and platelet aggregation.

Biochemical Assays for Enzyme and Receptor Activity Studies

Biochemical assays have been critical in defining the primary pharmacological target of this compound. Receptor binding studies have demonstrated that Iferanserin is a potent and high-affinity antagonist of the 5-HT2A receptor. It also exhibits moderate antagonist activity at 5-HT2C receptors, with considerably less affinity for other receptor types. These assays are crucial for establishing the compound's selectivity profile.

Additionally, to assess the potential for off-target effects, particularly cardiovascular risk, in vitro hERG (human Ether-à-go-go-Related Gene) channel studies have been conducted. sec.gov These assays are a standard component of preclinical safety assessment to evaluate the risk of QT interval prolongation. sec.gov

Biophysical and Imaging Techniques (e.g., BRET, FRET, NanoBRET)

While specific biophysical and imaging techniques such as Bioluminescence Resonance Energy Transfer (BRET), Fluorescence Resonance Energy Transfer (FRET), or NanoBRET have not been detailed in the available documentation for this compound, such methods are often employed in modern drug discovery to study the kinetics and dynamics of ligand-receptor interactions in real-time and in living cells.

Quantitative Analytical Methods for Compound Characterization (e.g., LCMS)

Although specific publications detailing the use of Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of this compound in preclinical samples are not publicly available, this methodology is a standard and essential tool in pharmacokinetic analysis. It would have been employed to determine the concentration of this compound in biological matrices during preclinical studies, such as the rat pharmacokinetic study that determined its bioavailability.

Comprehensive In Vivo Research in Animal Models

In vivo studies in relevant animal models have been crucial for understanding the physiological effects and pharmacokinetic behavior of this compound in a whole-organism context.

Neuropharmacological Research in Animal Models

Evaluation in Models of Neurological and Neuropsychiatric Conditions

There is no available preclinical data on the evaluation of this compound in established animal models of neurological or neuropsychiatric conditions. The existing research has been directed towards other therapeutic areas, and as a result, its potential efficacy in disorders such as depression, anxiety, schizophrenia, or neurodegenerative diseases has not been explored in a preclinical setting. Standard behavioral and physiological assessments in relevant disease models, which are crucial for establishing a compound's potential for further development for central nervous system indications, have not been reported for this compound.

Assessment of Neurotransmitter System Modulation and Neural Circuit Activity

Consistent with the absence of research in neurological and neuropsychiatric models, there is a corresponding lack of information on how this compound modulates neurotransmitter systems and the activity of neural circuits within the brain. While its primary mechanism of action is understood to be the selective antagonism of the 5-HT2A receptor, a key target in psychopharmacology, detailed preclinical studies characterizing its downstream effects on neurotransmitter release (e.g., dopamine, norepinephrine, glutamate), receptor binding affinities beyond the 5-HT2A receptor, and electrophysiological impact on specific neural pathways are not documented in the available literature. Such studies are fundamental to elucidating the neuropharmacological profile of a compound and predicting its potential therapeutic actions and side effects related to the central nervous system.

Theoretical Therapeutic Applications and Implications for Future Research

Conceptual Frameworks for Potential Research Indications Based on Preclinical Evidence

The serotonin (B10506) 2A (5-HT2A) receptor is widely expressed throughout the central nervous system, particularly in regions crucial for mood, cognition, and perception. patsnap.com Its modulation by antagonists can significantly impact various neuropharmacological pathways, suggesting a potential therapeutic role for compounds like Iferanserin (B1674418) hydrochloride in a range of neurological and psychiatric disorders.

The 5-HT2A receptor plays a significant role in the regulation of sleep-wake cycles. nih.gov Activation of these receptors is associated with increased wakefulness and a reduction in slow-wave sleep (SWS), also known as deep sleep. oup.com Conversely, antagonism of 5-HT2A receptors has been shown to increase SWS. researchgate.net Preclinical and clinical studies with various 5-HT2A receptor antagonists have consistently demonstrated an increase in SWS and a decrease in wakefulness after sleep onset. dovepress.com This suggests a theoretical role for Iferanserin hydrochloride in the management of sleep disorders characterized by a deficit in deep sleep.

A study on the effects of sleep deprivation in humans found an increase in 5-HT2A receptor binding, indicating an adaptive process in the serotonergic system. oup.com The blockade of these receptors could potentially mitigate the neurobiological consequences of sleep deprivation. The mechanism is thought to involve the inhibition of wake-promoting serotonergic activity, thereby facilitating a deeper and more restorative sleep. nih.gov

Compound TypeObserved Effect on SleepRelevant Findings
5-HT2A Receptor AgonistsEnhance wakefulness, reduce SWSMimic certain effects of sleep deprivation on recovery sleep. oup.com
5-HT2A Receptor Antagonists (e.g., Ketanserin (B1673593), Ritanserin)Increase SWS, decrease wakefulness after sleep onsetHave been investigated as potential treatments for insomnia. researchgate.netdovepress.com

Emerging preclinical evidence points to the involvement of the 5-HT2A receptor in the pathophysiology of neurodegenerative diseases such as Parkinson's disease (PD) and Alzheimer's disease (AD). In animal models of Parkinson's disease, 5-HT2A receptor antagonists have been shown to ameliorate motor impairments. mdpi.comnih.govnih.gov For instance, the selective 5-HT2A antagonist M100907 improved motor performance in a mouse model of PD. nih.gov The proposed mechanism involves the regulation of glutamatergic activity in the striatum. frontiersin.org

In the context of Alzheimer's disease, psychosis is a common and distressing symptom. The hallucinogenic effects of certain drugs are known to be mediated by the activation of 5-HT2A receptors, and antagonists like ketanserin can block these effects. nih.gov This has led to the investigation of 5-HT2A receptor inverse agonists/antagonists for the treatment of dementia-related psychosis. nih.gov Postmortem studies have shown an increased expression of 5-HT2A receptors in vascular dementia, and excessive activation of these receptors may contribute to the clinical symptoms of dementia-related psychosis. nih.govumw.edu.pl Therefore, this compound, as a selective 5-HT2A antagonist, could theoretically be investigated for its potential to alleviate psychotic symptoms in various forms of dementia.

Neurodegenerative Disease ModelEffect of 5-HT2A Receptor AntagonismKey Preclinical Findings
Parkinson's Disease (MPTP mouse model)Improved motor performanceAntagonists like M100907 and ritanserin (B1680649) reversed motor deficits. nih.govnih.gov
Dementia-Related PsychosisPotential reduction of psychotic symptoms5-HT2A inverse agonists have shown promise in clinical trials for dementia-related psychosis. nih.gov

The 5-HT2A receptor is a key target for many psychotropic medications, including atypical antipsychotics and some antidepressants. nih.gov Antagonism of this receptor is a well-established mechanism for antipsychotic efficacy, particularly in mitigating the positive symptoms of schizophrenia. patsnap.com Furthermore, preclinical studies have indicated that 5-HT2A receptor blockade possesses antidepressant and anxiolytic properties. nih.gov

The role of 5-HT2A receptors in cognition is complex. While agonists have been associated with cognition-enhancing properties, antagonists have shown potential in improving cognitive deficits in certain contexts. nih.gov For instance, in a preclinical model of cognitive impairment induced by ischemia, 5-HT2 receptor antagonists were found to reduce working memory deficits. nih.gov Genetic association studies have also explored the link between variations in the 5-HT2A receptor gene and bipolar affective disorder, although no strong associations have been definitively established. uni-luebeck.de Given the established role of 5-HT2A antagonism in the treatment of various psychiatric disorders, this compound could be a candidate for preclinical research in affective and cognitive disorders.

The serotonergic system is increasingly recognized for its role in modulating the immune system. The 5-HT2A receptor, in particular, has been implicated in immunomodulatory processes. nih.gov Preclinical studies in animal models have demonstrated that the blockade of 5-HT2A receptors with a selective antagonist can lead to stimulation of the immune response. scirp.org Conversely, activation of these receptors has been shown to suppress the immune response. nih.gov

Specifically, experiments in mice have shown that selective blockade of 5-HT2A receptors with ketanserin resulted in immunostimulation, characterized by an increase in CD8(+) T cell count in the spleen. nih.gov This suggests that 5-HT2A receptor antagonists could have a role in conditions where an enhanced immune response is desirable. The role of these receptors in immunomodulation appears to be dependent on the specific context, as highlighted by studies on different types of aggressive behavior in animals. scirp.org The potential for this compound to act as an immunomodulator warrants further investigation in preclinical models of diseases with an inflammatory or autoimmune component.

Recent research has begun to explore the role of serotonin receptors in cancer biology. Studies have shown that serotonin can modulate mitogenic signaling pathways that are crucial for tumor cell viability. nih.gov Consequently, the inhibition of 5-HT receptor activity has been investigated as a potential anticancer strategy.

In a panel of cancer cell lines, various 5-HT receptor antagonists demonstrated dose-dependent reductions in cell viability. nih.gov While the study did not specifically focus on this compound, it provides a rationale for investigating the antiproliferative potential of selective 5-HT2A receptor antagonists. Another study reported the antiproliferative effect of the serotonin receptor antagonist ondansetron (B39145) in an acute lymphoblastic leukemia cell line. nih.govresearchgate.net Although ondansetron primarily targets the 5-HT3 receptor, these findings support the broader concept of targeting serotonin receptors in oncology. The expression of 5-HT2A receptors on various tumor cells would be a critical factor in determining the potential utility of this compound in preclinical oncology models.

Cancer ModelEffect of 5-HT Receptor AntagonismRelevant Findings
Various cancer cell lines (breast, sarcoma)Dose-dependent reduction in cell viabilitySelective 5-HT receptor antagonists inhibited cancer cell viability. nih.gov
Acute lymphoblastic leukemia cell line (REH)Antiproliferative effectThe 5-HT3 receptor antagonist ondansetron showed antiproliferative activity. nih.govresearchgate.net

Application in Research on Other Disease Models (e.g., Sepsis, Chagas Disease)

Beyond its primary research applications, the pharmacological profile of this compound has prompted investigations into its potential utility in other disease models, notably sepsis and Chagas disease.

Sepsis: Sepsis is characterized by a dysregulated host inflammatory response to infection, often leading to life-threatening organ dysfunction. nih.gov A key area of sepsis research is the identification of therapeutic agents that can modulate this excessive inflammatory cascade. While direct studies involving iferanserin in sepsis models are not prevalent in the available literature, the rationale for its investigation stems from the role of serotonin and its receptors in modulating immune responses. The systemic inflammatory response in sepsis involves a complex interplay of various mediators, and drugs that can influence these pathways are of significant interest. Research into sepsis has highlighted the delayed kinetics of certain inflammatory mediators, suggesting a wider window for therapeutic intervention. nih.gov For instance, the mediator HMGB1 shows increased levels much later than early cytokines like TNF and IL-1β, presenting a target for later-stage intervention. nih.gov The exploration of various antagonists in sepsis models, such as those targeting MD2-TLR4, underscores the ongoing search for effective modulators of the septic inflammatory response.

Chagas Disease: Chagas disease, caused by the parasite Trypanosoma cruzi, remains a significant health issue in the Americas with limited effective and safe treatments. uga.edufrontiersin.org Current therapies, such as benznidazole (B1666585) and nifurtimox, have been in use for over five decades and are associated with significant side effects and variable efficacy, leading to poor patient compliance. uga.edufrontiersin.orgnih.gov This has spurred a search for new therapeutic strategies, including drug repurposing. nih.gov Research has shown that certain compounds can affect the proliferation of various developmental stages of the T. cruzi parasite. frontiersin.org The investigation into antiparasitic compounds that are effective against T. cruzi in both in vitro and in vivo models, including mice and non-human primates, offers hope for developing more effective treatments. uga.edu For a new drug to be a viable candidate, it must demonstrate high efficacy in eliminating the parasite without causing significant side effects. uga.edu

Integration of Preclinical Findings for Novel Research Strategy Development

The synthesis of preclinical data is a critical step in guiding the trajectory of drug development and formulating new research strategies. nih.gov For compounds like this compound, preclinical findings provide the foundational evidence to justify further investigation and inform the design of subsequent studies. nih.gov The process of preclinical systematic review allows researchers to consolidate evidence from numerous, often heterogeneous, studies to assess the quality of experimental design and the reliability of the data. nih.gov

This approach helps in identifying knowledge gaps and provides a strong rationale for new research avenues or funding applications. nih.gov By systematically evaluating the existing evidence, researchers can make more informed decisions about which therapeutic areas hold the most promise for a particular compound. For instance, preclinical models for conditions like sepsis have been instrumental in understanding the pathophysiology and testing potential therapeutics, although translating these findings to human clinical trials has been challenging. imrpress.com The failure of many drug candidates in clinical trials, particularly in oncology, highlights the limitations of traditional preclinical models and the need for more advanced techniques like 3D cell cultures that better mimic human tissues. nih.gov Retrospective analyses of preclinical studies for interventions that ultimately failed in clinical trials have often revealed that the initial evidence was not robust enough to justify advancing to human studies. nih.gov Therefore, a rigorous integration of all preclinical findings is essential to develop research strategies that are more likely to succeed and to avoid unnecessary or poorly designed clinical trials.

Identification of Novel Research Targets and Signaling Pathways for this compound

While iferanserin is known for its interaction with specific serotonin receptors, ongoing research aims to uncover additional molecular targets and signaling pathways that may contribute to its pharmacological effects. This exploration is crucial for understanding the full therapeutic potential and mechanism of action of the compound. The identification of novel targets can open up new avenues for its application in different diseases.

Research into G-protein coupled receptors, such as the 5-HT2A receptor, has revealed the complexity of their signaling, involving both Gq-protein mediated pathways and β-arrestin pathways. nih.gov Elucidating which specific pathways are activated by a ligand is key to understanding its physiological and potential therapeutic effects. nih.gov For example, studies have shown that activation of the 5-HT2A-Gq signaling pathway, but not the β-arrestin2 pathway, is predictive of the psychedelic potential of certain compounds. nih.gov This level of detail allows for the fine-tuning of ligands to achieve desired therapeutic effects while minimizing unwanted side effects.

The search for novel drug targets is a continuous effort in pharmacology. Genetic evidence has been instrumental in validating new targets. For instance, the identification of mutations in genes encoding for ion channels, like Kir4.1/Kir5.1 and ROMK, has pointed to their potential as targets for diuretics and antihypertensive drugs. nih.gov This approach of identifying targets through genetic validation provides a strong basis for the development of new pharmacological inhibitors. By investigating the broader interactions of this compound with various signaling molecules and pathways, researchers may identify novel applications and refine its therapeutic profile.

Research Findings Summary

Disease Model Key Findings in Related Research Implications for Iferanserin Research
Sepsis Therapeutic strategies often target the host's inflammatory response. The late appearance of mediators like HMGB1 offers a wider therapeutic window. nih.govInvestigation of iferanserin's potential to modulate serotonin-mediated immune and inflammatory pathways in sepsis models could be a viable research direction.
Chagas Disease There is an urgent need for safer and more effective treatments than the current options (benznidazole, nifurtimox). frontiersin.orgnih.gov Drug repurposing is a key strategy. nih.gov Novel compounds are being tested in animal models. uga.eduExploring the potential anti-parasitic activity of this compound against Trypanosoma cruzi could be a novel application, aligning with the broader search for repurposed drugs.

Future Directions in Iferanserin Hydrochloride Academic Research

Methodological Advancements in Preclinical Research

Future preclinical research on Iferanserin (B1674418) hydrochloride is expected to incorporate more sophisticated and human-relevant methodologies to enhance the translational value of study findings. A significant shift is anticipated from traditional animal models towards New Approach Methodologies (NAMs) that can offer more predictive insights into human responses. acs.orgpharmetheus.com

Key advancements will likely include:

Organ-on-a-chip Systems: The development of microfluidic devices containing human cells to simulate the physiology of target tissues, such as vascularized tissues, could provide a more accurate platform for studying the effects of Iferanserin hydrochloride on cellular processes relevant to its therapeutic applications.

In Silico Modeling: The use of computational models, including quantitative systems pharmacology (QSP), can help predict the pharmacokinetic and pharmacodynamic properties of this compound in humans. acs.orgpharmetheus.com These models can integrate in vitro data to simulate drug behavior at a systemic level, potentially reducing the reliance on animal testing.

High-Content Imaging and Analysis: Advanced imaging techniques applied to 3D cell cultures and spheroids can offer a more detailed and quantitative assessment of the cellular and subcellular effects of this compound, providing deeper insights into its mechanism of action.

Deeper Mechanistic Investigations at the Molecular Level

While this compound is known to be a selective 5-HT2A receptor antagonist, future academic research will likely delve deeper into the nuances of its interaction with this G protein-coupled receptor (GPCR). A more profound understanding of its molecular pharmacology could unlock new therapeutic avenues and optimize its clinical application.

Areas for deeper investigation include:

Biased Agonism and Functional Selectivity: Research is expected to explore whether this compound exhibits biased agonism, preferentially activating certain downstream signaling pathways over others. nih.gov Understanding this could explain its specific therapeutic effects and potential for minimizing side effects.

Allosteric Modulation: Investigating the potential for this compound to act as an allosteric modulator of the 5-HT2A receptor could reveal novel mechanisms of action. mdpi.com Allosteric modulators can offer greater specificity and a more nuanced control of receptor activity compared to traditional orthosteric ligands. mdpi.com

Development of Predictive Preclinical Models for Translational Research

A critical challenge in drug development is the translation of preclinical findings to clinical efficacy. Future academic research on this compound will likely focus on developing and utilizing more predictive preclinical models that better mimic human disease states.

Promising approaches include:

Humanized Animal Models: The use of genetically engineered animal models that express human 5-HT2A receptors or other relevant human proteins can provide more accurate predictions of drug efficacy and safety in humans. nih.gov

Disease-in-a-dish Models: Patient-derived induced pluripotent stem cells (iPSCs) can be differentiated into relevant cell types to create in vitro models of specific diseases. These models can be used to test the efficacy of this compound in a genetically diverse and disease-relevant context.

Integration of Biomarkers: The identification and validation of translational biomarkers in preclinical models can help to monitor the pharmacological effects of this compound and predict clinical response. These biomarkers could include imaging readouts, and cellular or molecular signatures.

Strategic Considerations for Early Drug Discovery Pipelines

The insights gained from future academic research on this compound can inform strategic decisions in early drug discovery pipelines for other 5-HT2A receptor modulators. By understanding the successes and limitations of Iferanserin, researchers can refine their approaches to developing next-generation therapeutics.

Key strategic considerations include:

Target Validation in New Indications: A deeper understanding of the molecular mechanisms of this compound could support its investigation in new therapeutic areas where 5-HT2A receptor signaling is implicated, such as certain inflammatory or fibrotic conditions. openpr.com

Structure-Based Drug Design: High-resolution structural information of the 5-HT2A receptor in complex with this compound can guide the rational design of new chemical entities with improved potency, selectivity, and pharmacokinetic properties. nih.gov

Exploring Orphan GPCRs: The methodologies and insights gained from studying the well-characterized 5-HT2A receptor can be applied to the exploration of orphan GPCRs, which represent a largely untapped source of novel drug targets. nih.gov

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and reduce impurities?

  • Methodological Answer : Apply factorial design experiments to evaluate critical parameters (e.g., reaction temperature, solvent polarity, and stoichiometry). Use response surface methodology (RSM) to identify optimal conditions. Monitor intermediates via thin-layer chromatography (TLC) and characterize impurities using quadrupole time-of-flight (Q-TOF) MS. Compare results with kinetic models (e.g., zero-order vs. first-order degradation) to refine reaction pathways .

Q. What strategies are effective for resolving contradictions in pharmacological data for this compound?

  • Methodological Answer : Conduct meta-analyses of primary literature to identify confounding variables (e.g., dosage variations, animal models). Use Cochrane Review principles to assess study bias and heterogeneity . For in vitro-in vivo discrepancies, validate findings using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) and apply Hill coefficients to assess receptor cooperativity .

Q. How should researchers design experiments to investigate off-target effects of this compound?

  • Methodological Answer : Employ a panel of receptor profiling assays (e.g., CEREP’s Psychoactive Drug Screening Program) and computational docking simulations to predict binding affinities. Validate hits using CRISPR-edited cell lines to knock out suspected off-target receptors. Include positive and negative controls in all assays to minimize false positives .

Q. What computational tools are suitable for modeling the pharmacokinetic profile of this compound?

  • Methodological Answer : Use physiologically based pharmacokinetic (PBPK) modeling software (e.g., GastroPlus or Simcyp) to simulate absorption, distribution, metabolism, and excretion (ADME). Input parameters should include logP (partition coefficient), pKa, and plasma protein binding data. Validate models against in vivo pharmacokinetic studies in rodents, adjusting for interspecies differences .

Q. How can cross-disciplinary approaches enhance mechanistic studies of this compound?

  • Methodological Answer : Integrate transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map signaling pathways affected by the compound. Pair these with electrophysiological recordings (e.g., patch-clamp) in neuronal models to correlate molecular changes with functional outcomes. Use Bayesian network analysis to identify causal relationships between targets and observed effects .

Methodological Reporting and Reproducibility

Q. What documentation is critical for ensuring reproducibility in studies involving this compound?

  • Methodological Answer : Follow Beilstein Journal guidelines:
  • Experimental Section : Detail synthetic procedures, including solvent grades, equipment models, and reaction monitoring intervals.
  • Supporting Information : Provide raw spectral data (NMR, MS), chromatograms, and statistical analysis scripts.
  • References : Cite primary sources for known compounds and include ORCIDs for all authors to enhance transparency .

Q. How should researchers address variability in bioactivity assays for this compound?

  • Methodological Answer : Perform power analyses to determine sample sizes a priori. Use intra- and inter-laboratory validation studies with blinded replicates. Report variability as coefficient of variation (CV) and apply mixed-effects models to account for batch-to-batch differences .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.